molecular formula C17H20ClN5O B2895154 2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide CAS No. 1223340-69-9

2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide

Cat. No. B2895154
CAS RN: 1223340-69-9
M. Wt: 345.83
InChI Key: OWMQWDTVTJWJLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the crystal structure of (E)-4-chloro-2-((((5-methylpyridin-2-yl)methyl)amino)methylene)-5(4H)-oxazolone was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of (E)-4-chloro-2-((((5-methylpyridin-2-yl)methyl)amino)methylene)-5(4H)-oxazolone was reported .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, the hazard classifications of (2-Chloro-4-pyridinyl)methanol include Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for the study of similar compounds include the design, synthesis, and evaluation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .

properties

IUPAC Name

2-chloro-N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-22-6-8-23(9-7-22)16-10-13(2-4-20-16)12-21-17(24)14-3-5-19-15(18)11-14/h2-5,10-11H,6-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMQWDTVTJWJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)CNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide

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